molecular formula C6H3ClINO2 B12288839 2-Chloro-6-iodoisonicotinic acid

2-Chloro-6-iodoisonicotinic acid

Cat. No.: B12288839
M. Wt: 283.45 g/mol
InChI Key: KIJBBRKEJFTTJV-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoisonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodoisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the sequential halogenation process, where isonicotinic acid is first chlorinated to form 2-chloroisonicotinic acid, followed by iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodoisonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products Formed

Scientific Research Applications

2-Chloro-6-iodoisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoisonicotinic acid depends on its specific application. In chemical reactions, the presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Chloro-6-iodoisonicotinic acid can be compared with other halogenated derivatives of isonicotinic acid:

Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out due to its dual halogenation, offering a balance of reactivity and versatility.

Properties

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

IUPAC Name

2-chloro-6-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3ClINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)

InChI Key

KIJBBRKEJFTTJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)I)C(=O)O

Origin of Product

United States

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